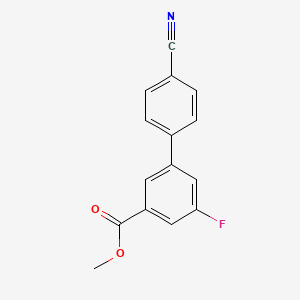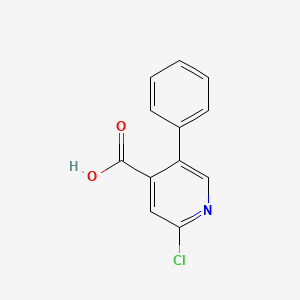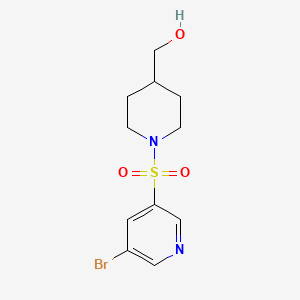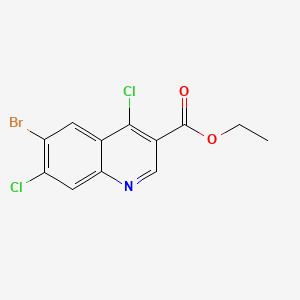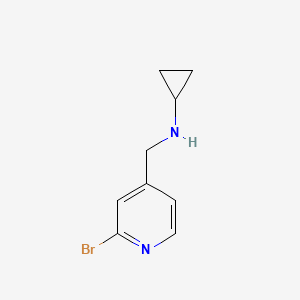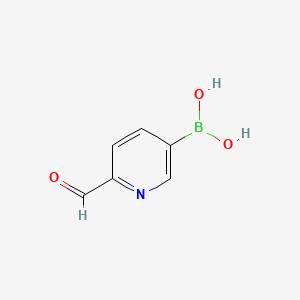
(6-Formylpyridin-3-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Formylpyridin-3-YL)boronic acid” is a chemical compound with the molecular formula C6H6BNO3 and a molecular weight of 150.93 . It is a useful reagent for the preparation of bioactive small molecules .
Synthesis Analysis
While specific synthesis methods for “(6-Formylpyridin-3-YL)boronic acid” were not found, boronic acids are generally used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .Molecular Structure Analysis
The molecular structure of “(6-Formylpyridin-3-YL)boronic acid” can be represented by the SMILES notation: O=CC1=CC=C (B (O)O)C=N1 .Physical And Chemical Properties Analysis
“(6-Formylpyridin-3-YL)boronic acid” has a predicted boiling point of 362.3±52.0 °C and a predicted density of 1.33±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its pKa is predicted to be 2.77±0.10 .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Boronic acids, including derivatives like (6-Formylpyridin-3-yl)boronic acid, play a significant role in drug discovery due to their unique properties. These compounds have been utilized in the development of boronic acid drugs, with several being approved by regulatory agencies such as the FDA and Health Canada. The inclusion of boronic acids in medicinal chemistry has been associated with potentially enhancing the potency of drugs or improving their pharmacokinetic profiles. The review by Plescia and Moitessier (2020) emphasizes the growing interest in boronic acids within medicinal chemistry, citing their application across various therapeutic areas and the rationale behind their incorporation into drug molecules (Plescia & Moitessier, 2020).
Electrochemical Biosensors
The compound has also found applications in the development of electrochemical biosensors. Derivatives of boronic acids, such as ferroceneboronic acid (FcBA) and its derivatives, have been widely investigated for constructing electrochemical biosensors sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances. These biosensors operate on the principle of boronic acid moieties binding to diol residues of sugars or other analytes, altering the redox properties of the boronate ester formed and enabling the electrochemical determination of these substances. This application highlights the versatility of boronic acid derivatives in sensor technology, offering non-enzymatic options for glucose sensing and other diagnostic applications (Wang, Takahashi, Du, & Anzai, 2014).
Environmental and Agricultural Research
In environmental and agricultural research, boronic acids have been explored for their role in addressing challenges such as boron removal in seawater desalination. Given the critical nature of boron in drinking water and its presence in seawater, studies have focused on the removal of boron using reverse osmosis (RO) and nanofiltration (NF) membranes. This research provides insights into optimizing processes for boron removal, contributing to the safe provision of drinking water from seawater sources (Tu, Nghiem, & Chivas, 2010).
Fungal Kingdom and Antifungal Applications
Explorations into the effects of boron-containing compounds (BCCs) on the fungal kingdom have revealed their potential as effective antifungal agents. Novel synthetic BCCs have been identified as potent inhibitors of pathogenic fungal species, with some receiving approval for human use. The mechanism of action often involves limiting essential reactions within fungal cells, underscoring the utility of BCCs in developing new antifungal medications and other applications such as environmental or wood protectors and antimycotic agents for improving food acquisition and controlling human infections (Estevez-Fregoso et al., 2021).
Safety And Hazards
“(6-Formylpyridin-3-YL)boronic acid” is labeled with the GHS07 symbol, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(6-formylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLRSNPWLRXKTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Formylpyridin-3-YL)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B595018.png)
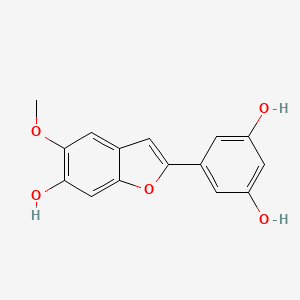
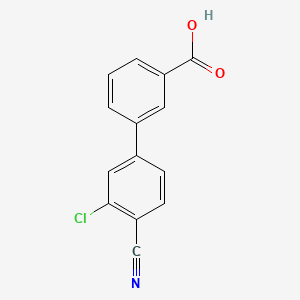
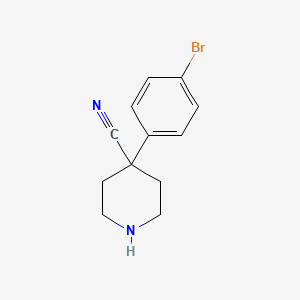
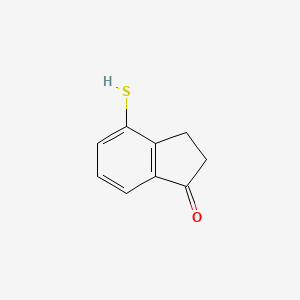
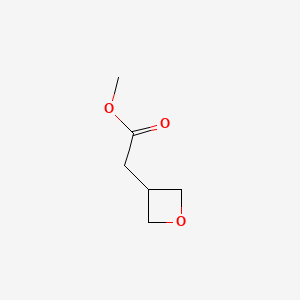
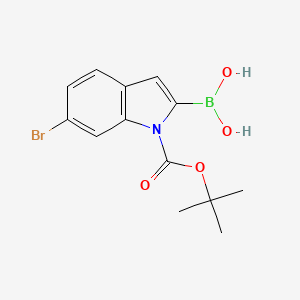
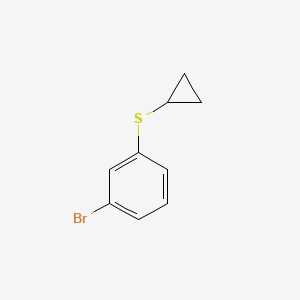
![2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B595029.png)
